molecular formula C11H12N2O6 B7960332 Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

Cat. No.: B7960332
M. Wt: 268.22 g/mol
InChI Key: VRVBXUOXQFENEI-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate (CAS 1820651-14-6) is a nitro-substituted pyridine derivative with a malonate ester backbone. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound features a 3-methyl-5-nitro-pyridin-2-yl group attached to a dimethyl malonate moiety, which facilitates diverse reactivity, such as nucleophilic substitutions or cycloadditions. Its synthesis typically involves coupling dimethyl malonate with halogenated pyridine precursors under basic conditions .

Properties

IUPAC Name

dimethyl 2-(3-methyl-5-nitropyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)5-12-9(6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVBXUOXQFENEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate typically involves the reaction of 3-methyl-5-nitropyridine-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Overview

The synthesis of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate typically involves:

  • Nitration : The starting material, 3-methylpyridine, is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group.
  • Esterification : The nitrated product is then reacted with dimethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the final compound.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactive malonate group allows for various transformations, facilitating the creation of more complex molecules. This compound can be utilized to synthesize:

  • Heterocyclic Compounds : It can be a precursor for novel heterocycles with potential biological activities .

Medicinal Chemistry

The compound is actively investigated for its potential in drug development due to its ability to interact with biological targets, particularly enzymes involved in metabolic pathways. Key applications include:

  • Enzyme Inhibition : Studies suggest that derivatives of this compound may act as enzyme inhibitors, impacting conditions related to enzyme dysfunction .
  • Antibacterial and Antitumor Activity : Nitro-containing heterocycles are known for their diverse biological properties, including antibacterial and antitumor effects .

Material Science

The presence of both aromatic and ester functionalities opens avenues for applications in material science. Potential uses include:

  • Development of Functional Materials : The compound can be explored for synthesizing new polymers or materials with specific properties due to the interplay between its functional groups .

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit certain enzyme activities, suggesting its potential as a therapeutic agent for diseases involving enzyme dysfunction.

Case Study 2: Synthesis of Novel Heterocycles

Research focused on synthesizing novel heterocyclic compounds from this compound demonstrated its utility as a starting material. The synthesized compounds exhibited promising biological activities, reinforcing the compound's role in drug discovery.

Comparative Analysis Table

Application AreaDescriptionPotential Benefits
Organic SynthesisBuilding block for complex moleculesFacilitates diverse chemical transformations
Medicinal ChemistryEnzyme inhibitors, antibacterial agentsPotential therapeutic applications
Material ScienceDevelopment of functional materialsInnovative materials with tailored properties

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .

Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a family of nitro-pyridinyl malonates. Key analogs include:

Compound Name CAS Number Substituents on Pyridine Ring Ester Group Similarity Score
Dimethyl 2-(3-nitropyridin-2-yl)malonate 173417-34-0 3-nitro Methyl 0.98
Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate 1820641-61-9 5-methyl, 3-nitro Methyl 0.94
Diethyl 2-(5-nitropyridin-2-yl)malonate 60891-70-5 5-nitro Ethyl 0.93
Dimethyl 2-(5-nitropyridin-2-yl)malonate 68719-87-9 5-nitro Methyl 0.90

Structural Variations :

  • Substituent Position: The target compound’s 3-methyl-5-nitro substitution contrasts with analogs like 3-nitro (173417-34-0) or 5-nitro (68719-87-9).
  • Ester Groups : Methyl esters (e.g., 1820651-14-6) exhibit higher electrophilicity compared to ethyl esters (e.g., 60891-70-5), affecting hydrolysis rates and solubility .

Physical and Chemical Properties

Property Dimethyl 2-(3-nitropyridin-2-yl)malonate Diethyl 2-(5-nitropyridin-2-yl)malonate
Molecular Weight 254.20 g/mol 282.25 g/mol
Density 1.377 g/cm³ Not reported
Melting Point 366.9°C (predicted) Not reported
Boiling Point 175.7°C (predicted) Not reported
LogP (Partition Coefficient) 0.6 ~1.2 (estimated)

Key Observations :

  • Nitro Group Impact : Nitro substituents increase molecular polarity and boiling points due to strong dipole interactions .
  • Ester Chain Length : Ethyl esters (e.g., 60891-70-5) have higher molecular weights and logP values, suggesting greater lipophilicity compared to methyl esters .

Toxicity and Environmental Impact

  • Nitro Group Hazards : Nitro-containing compounds (e.g., 173417-34-0) are associated with toxicity via inhalation or dermal exposure .
  • Ester Group Influence : Dimethyl malonates generally exhibit higher acute toxicity compared to diethyl analogs, as shorter ester chains enhance bioavailability .

Biological Activity

Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a malonate moiety with two ester groups and a nitropyridine ring. Its molecular formula is C12H14N2O4C_{12}H_{14}N_{2}O_{4} with a molecular weight of approximately 254.26 g/mol. The presence of the nitro group enhances the compound's reactivity, making it a valuable precursor for various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or proteins. The nitro group can be reduced to form reactive intermediates, which may inhibit enzyme activity or alter protein functions. This interaction suggests potential therapeutic applications, especially in targeting diseases associated with enzyme dysfunction.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Reactive Intermediates: Reduction of the nitro group leads to intermediates that can interact with cellular components, potentially causing various biological effects.

Biological Activity Overview

This compound has been investigated for several biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Antitumor Potential for inhibiting tumor cell proliferation, suggesting its use in cancer therapy.
Enzyme Inhibition Investigated for its ability to inhibit specific enzymes, which may have implications in drug design.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential biological activities:

  • Antimicrobial Properties:
    • A study demonstrated that derivatives of nitropyridine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound positions it as a promising candidate for further development in this area.
  • Antitumor Activity:
    • Research indicates that compounds containing nitro groups can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to cell death .
  • Enzyme Inhibition Studies:
    • Studies have shown that similar compounds can inhibit enzymes such as urease and proteases at micromolar concentrations, suggesting that this compound may also possess similar inhibitory effects .

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Pyridine Ring: Utilizing starting materials such as 3-methylpyridine derivatives.
  • Malonic Ester Synthesis: Employing standard malonic ester reactions to introduce the malonate moiety.
  • Nitro Group Introduction: Incorporating the nitro group through nitration reactions.

Q & A

Q. What are the key factors to optimize the synthesis of dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate?

Methodological Answer:

  • Reaction Conditions : Temperature (e.g., 100–120°C), solvent choice (DMF for solubility and reactivity), and catalyst/base selection (e.g., K₂CO₃ for deprotonation) significantly influence yield .
  • Stoichiometry : Use excess malonate derivatives (2.5 equiv) to drive nucleophilic substitution reactions .
  • Purification : Silica gel chromatography is recommended for isolating the product from nitroaromatic byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : For structural confirmation (e.g., malonate methyl protons at δ ~3.8 ppm, nitro-pyridine protons at δ ~8–9 ppm) .
  • HPLC/MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ for exact mass validation) .
  • Melting Point Analysis : To verify crystalline consistency (e.g., analogs like 5-(4-nitrophenyl)-2-furoic acid exhibit sharp decomposition points at 255–257°C) .

Q. How can researchers conduct a systematic literature review for this compound?

Methodological Answer:

  • Search Strategy : Use databases (e.g., SciFinder, Reaxys) with terms like "nitropyridine malonates," "heterocyclic malonate derivatives," and CASRN-specific queries .
  • Analog Screening : Include structurally related compounds (e.g., dimethyl glutarate) to fill data gaps .
  • Data Quality Assessment : Prioritize peer-reviewed journals and EPA hazard reports, avoiding non-peer-reviewed sources like commercial catalogs .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Hazard Screening : Review EPA-designated low-priority substance (LPS) reports for malonate clusters to identify toxicity risks (e.g., irritation, environmental persistence) .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to nitro group reactivity .

Q. How can analytical methods for this compound be validated in academic research?

Methodological Answer:

  • Calibration Curves : Use HPLC with internal standards (e.g., diethyl malonate analogs) to ensure linearity (R² > 0.99) .
  • Repeatability : Perform triplicate runs under identical conditions to calculate %RSD (<2% for precision) .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

Methodological Answer:

  • AI-Driven Simulations : Tools like COMSOL Multiphysics enable virtual optimization of reaction parameters (e.g., temperature gradients, solvent effects) before lab testing .
  • DFT Calculations : Predict nitro group reactivity and regioselectivity in substitution reactions .

Q. What mechanistic insights explain the reactivity of the nitro-pyridine moiety in this compound?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : The electron-deficient nitro group directs nucleophilic attack at the pyridine C-2 position, facilitated by malonate enolate formation .
  • Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy to validate proposed pathways .

Q. How should researchers address contradictions in reported physicochemical data for this compound?

Methodological Answer:

  • Source Cross-Validation : Compare peer-reviewed datasets (e.g., NIST Chemistry WebBook) with experimental replicates .
  • Analog Extrapolation : Apply EPA’s analog clustering approach (e.g., dimethyl malonate fate data) to resolve discrepancies in solubility or stability .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

Methodological Answer:

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce waste .
  • Catalyst Recycling : Use immobilized K₂CO₃ on mesoporous silica to enhance reusability .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methyl to ethyl groups) and evaluate changes in bioactivity using EPA’s hazard assessment framework .
  • Pharmacophore Mapping : Use XRD or docking studies to correlate nitro-pyridine spatial orientation with target binding .

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